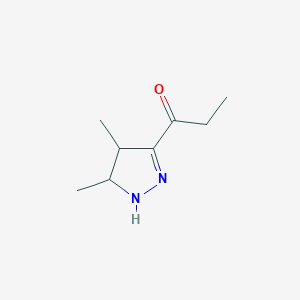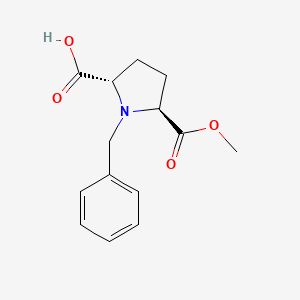![molecular formula C8H6N2O2 B12869867 2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
2-Aminobenzo[d]oxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an aldehyde group at the 5-position and an amino group at the 2-position makes it a versatile intermediate for various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]oxazole-5-carbaldehyde can be achieved through several methods. Another method includes the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 2-Aminobenzo[d]oxazole-5-carboxylic acid
Reduction: 2-Aminobenzo[d]oxazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Aminobenzo[d]oxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used as a probe to study enzyme activities and protein interactions.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-Aminobenzo[d]oxazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with biological macromolecules. The amino group can form hydrogen bonds with proteins and enzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminobenzo[d]thiazole-5-carbaldehyde
- 2-Aminobenzo[d]imidazole-5-carbaldehyde
- 2-Aminobenzo[d]oxazole-6-carbaldehyde
Uniqueness
2-Aminobenzo[d]oxazole-5-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which allows for a distinct set of chemical reactions and biological interactions. Compared to its analogs, it offers a different reactivity profile and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-amino-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H,(H2,9,10) |
Clé InChI |
WMXJKPPSXBAGSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)N=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)


![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)






![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)

![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
